molecular formula C16H16N4OS2 B2589277 N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide CAS No. 2034304-01-1

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B2589277
CAS No.: 2034304-01-1
M. Wt: 344.45
InChI Key: COAXXBFZQSYMDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a thiadiazole ring, a piperidine ring, and a benzothiophene moiety

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide are largely determined by its interactions with various biomolecules. For instance, some 1,2,3-thiadiazole derivatives have been found to block the activity of heat shock protein 90 (Hsp90) . Hsp90 is a chaperone protein that controls the folding of numerous proteins. Inhibition of its activity results in the degradation of several oncoproteins .

Cellular Effects

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide can exert a variety of effects on cells. For instance, thiadiazole derivatives have been shown to display anticancer activities in various in vitro and in vivo models . They can disrupt processes related to DNA replication, inhibiting the replication of both bacterial and cancer cells .

Molecular Mechanism

It is known that thiadiazole derivatives can interact with biological targets such as enzymes and proteins . For example, they can inhibit the activity of Hsp90, leading to the degradation of several oncoproteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the thiadiazole ring, which can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and hydrazonoyl halides . The piperidine ring can be introduced via nucleophilic substitution reactions involving piperidine derivatives . The final step often involves the coupling of the thiadiazole-piperidine intermediate with a benzothiophene carboxylic acid derivative under amide bond-forming conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide is unique due to its combination of a thiadiazole ring, a piperidine ring, and a benzothiophene moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS2/c21-16(14-9-11-3-1-2-4-13(11)22-14)18-12-5-7-20(8-6-12)15-10-17-23-19-15/h1-4,9-10,12H,5-8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAXXBFZQSYMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC3=CC=CC=C3S2)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.